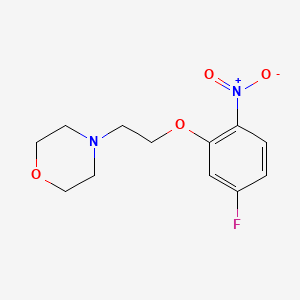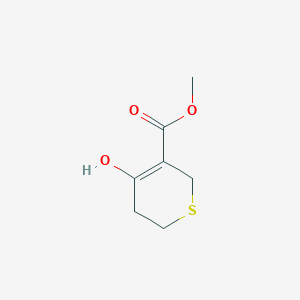![molecular formula C18H27NO4 B8478410 Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1,1-dimethylethyl piperidine-1-carboxylate with 3-(1-hydroxyethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it back to the alcohol.
科学的研究の応用
Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxyethyl group.
4,4’-Difluorobenzophenone: Contains a phenyl group and is used in different applications.
Uniqueness
The presence of the hydroxyethyl group in Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-13(20)14-6-5-7-16(12-14)22-15-8-10-19(11-9-15)17(21)23-18(2,3)4/h5-7,12-13,15,20H,8-11H2,1-4H3 |
InChIキー |
LYBKMGUJFHQOCM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8478329.png)

![Diethyl [4-(diphenylphosphanyl)phenyl]phosphonate](/img/structure/B8478343.png)



![7-[5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B8478378.png)

![4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile](/img/structure/B8478388.png)
![Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester](/img/structure/B8478395.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-7-cyano-4-(cyclobutyloxy)-](/img/structure/B8478397.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)
![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)

